![molecular formula C17H15N3O4S B2574047 2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide CAS No. 946386-59-0](/img/structure/B2574047.png)
2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide
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Description
Physical And Chemical Properties Analysis
This compound appears as a yellow powder with a melting point of 250-253°C . The IR spectrum shows peaks at 3139 cm-1 (2o amine, N-H str), 1685 cm-1 (>C=O str of isatin), 1658 cm-1 (>C=O str of hydrazide), 1620 cm-1 (imine, C=N str), 3068 cm-1 (Ar, C-H str), 2989 cm-1 (alkanes, C-H str), 1537 cm-1 (nitro, N=O str), 1328 cm-1, and 583 cm-1 (bromo, C-Br str) .Scientific Research Applications
Anticancer and Antitumor Activity
Sulfonamides have shown significant promise in anticancer research, with various compounds exhibiting potent antitumor activity. For instance, pazopanib, a drug incorporating the sulfonamide group, demonstrates notable antitumor efficacy as a multi-targeted receptor tyrosine kinase inhibitor. These compounds target tumor-associated carbonic anhydrase (CA) isoforms IX and XII, among others, suggesting a potential for sulfonamide compounds in tumor growth inhibition and as diagnostic tools for cancer detection (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Applications
Sulfonamides, due to their inhibition of carbonic anhydrase (CA), are valuable in managing glaucoma, a major cause of blindness. By inhibiting CA, these compounds reduce the secretion of the aqueous humor, thus lowering intraocular pressure (IOP), a key factor in the treatment of glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).
Antimicrobial and Antiviral Activities
The broad spectrum of biological activities of sulfonamides extends to antimicrobial and antiviral applications. Certain sulfonamide compounds act as bacteriostatic antibiotics, effectively treating infections caused by bacteria and other microorganisms. Additionally, sulfonamides have been utilized as antiviral HIV protease inhibitors, highlighting their versatility in addressing diverse pathogens (Gulcin & Taslimi, 2018).
Anti-Inflammatory and Analgesic Effects
Sulfonamides have demonstrated anti-inflammatory and analgesic properties, making them useful in treating conditions characterized by inflammation and pain. This includes various forms of arthritis and other inflammatory diseases, where they offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially different side effect profiles (Zhang et al., 2017).
properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMFZWXXKXBLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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